molecular formula C26H21Cl2N3O2S B4095896 3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B4095896
M. Wt: 510.4 g/mol
InChI Key: RJTZGMLRRZVNBR-UHFFFAOYSA-N
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Description

3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a piperazine ring, and chlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the piperazine ring, and the attachment of chlorophenyl groups. One common synthetic route involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

    Attachment of Chlorophenyl Groups: The chlorophenyl groups are attached through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide lies in its specific combination of structural features, which contribute to its distinct biological and pharmacological properties

Properties

IUPAC Name

3-chloro-N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2N3O2S/c27-18-11-9-17(10-12-18)26(33)31-15-13-30(14-16-31)21-7-3-2-6-20(21)29-25(32)24-23(28)19-5-1-4-8-22(19)34-24/h1-12H,13-16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTZGMLRRZVNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide
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3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide
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3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide
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3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide
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3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide
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3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide

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